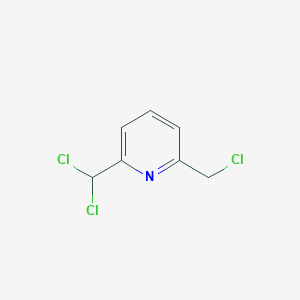
2-(Chloromethyl)-6-(dichloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-(dichloromethyl)pyridine is an organochlorine compound that belongs to the pyridine family. This compound is characterized by the presence of two chloromethyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis. It is commonly used in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(dichloromethyl)pyridine typically involves the chloromethylation of pyridine derivatives. One common method is the Blanc chloromethylation, which involves the reaction of pyridine with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . This reaction introduces chloromethyl groups onto the pyridine ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions allows for high yields and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(dichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine aldehydes, and pyridine carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Chloromethyl)-6-(dichloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Applied in the production of agrochemicals, such as insecticides and herbicides
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(dichloromethyl)pyridine involves its reactivity with various biological targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Used in the synthesis of neonicotinoid insecticides.
2-(Chloromethyl)pyridine: A simpler derivative with similar reactivity but fewer functional groups.
Uniqueness
2-(Chloromethyl)-6-(dichloromethyl)pyridine is unique due to the presence of two chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for the formation of more complex molecules and provides greater flexibility in chemical modifications.
Properties
CAS No. |
56533-58-5 |
|---|---|
Molecular Formula |
C7H6Cl3N |
Molecular Weight |
210.5 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(dichloromethyl)pyridine |
InChI |
InChI=1S/C7H6Cl3N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2 |
InChI Key |
HOMNPEASCOTZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















